![molecular formula C22H24N2O7S B2467101 (R)-N-(2-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-1,3-dioxoisoindolin-4-yl)acetamide CAS No. 608141-44-2](/img/structure/B2467101.png)
(R)-N-(2-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-1,3-dioxoisoindolin-4-yl)acetamide
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Description
(R)-N-(2-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-1,3-dioxoisoindolin-4-yl)acetamide is a useful research compound. Its molecular formula is C22H24N2O7S and its molecular weight is 460.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Synthesis of Substituted Azetidinones Derived from Dimer of Apremilast
- Summary : This study discusses the synthesis of compounds similar to the requested molecule, focusing on their structural and spectral characterization. It highlights the significance of sulfonamide rings and their derivatives in medicinal chemistry.
- Authors : Y. Jagannadham, Dodda Vivekananda Reddy, B. Ramadevi, B. Prasanna (2019).
- Source : Chemical Science Transactions.
Chemoenzymatic Synthesis of Apremilast
- Summary : This research explores the chemoenzymatic synthesis of a key chiral alcohol component related to the molecule . It evaluates different enzymatic approaches, highlighting their potential in synthesizing complex molecules.
- Authors : K. Vega, D. Cruz, A. Oliveira, M. D. da Silva, T. D. de Lemos, M. Oliveira, R. Bernardo, J. D. de Sousa, G. Zanatta, F. Nasário, A. Marsaioli, M. D. de Mattos (2021).
- Source : Journal of the Brazilian Chemical Society.
Molecular Docking and Pharmacology
Synthesis, in-vitro, in-vivo evaluation and molecular docking of 2-(3-(2-(1, 3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-substituted thiazolidin-5-yl) acetic acid derivatives as anti-inflammatory agents
- Summary : This study synthesizes and evaluates novel acetamide derivatives for anti-inflammatory activity. It includes molecular docking studies to understand their interaction with biological targets.
- Authors : A. P. Nikalje, N. Hirani, R. Nawle (2015).
- Source : African Journal of Pharmacy and Pharmacology.
Synthesis and Anti-Inflammatory Evaluation of 2-(3-(2-(1,3-Dioxoisoindolun-2-YL) Acetamido)-4-OXO-2-Substituted Thiazolidin-5-YL) Acetic Acid Derivatives
- Summary : This research synthesizes derivatives of the requested molecule and tests them for anti-inflammatory activity, providing insights into their potential therapeutic applications.
- Authors : A. P. Nikalje (2014).
- Source : Journal Source.
Applications in Material Science
- Synthesis and characterization of new optically active polyamides containing 2-(4-nitro-1,3-dioxoisoindolin-2-yl)succinic acid and aromatic diamines via direct polycondensation
- Summary : This study explores the synthesis of new polyamides incorporating structures similar to the requested molecule, focusing on their properties and potential applications in material science.
- Authors : K. Faghihi, Morteza Absalar, M. Hajibeygi (2010).
- Source : Turkish Journal of Chemistry.
properties
IUPAC Name |
N-[2-[(1R)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-1,3-dioxoisoindol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O7S/c1-5-31-19-11-14(9-10-18(19)30-3)17(12-32(4,28)29)24-21(26)15-7-6-8-16(23-13(2)25)20(15)22(24)27/h6-11,17H,5,12H2,1-4H3,(H,23,25)/t17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOZEMNVLZVGJZ-KRWDZBQOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)[C@H](CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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